2-Nitro-5-(trifluoromethoxy)benzaldehyde
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Overview
Description
2-Nitro-5-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H4F3NO4 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-5-(trifluoromethoxy)benzaldehyde typically involves the nitration of 5-(trifluoromethoxy)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzaldehyde ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-5-(trifluoromethoxy)benzaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 2-Amino-5-(trifluoromethoxy)benzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Oxidation: 2-Nitro-5-(trifluoromethoxy)benzoic acid.
Scientific Research Applications
2-Nitro-5-(trifluoromethoxy)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biochemical assays and as a probe to study enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Nitro-5-(trifluoromethoxy)benzaldehyde is largely dependent on its chemical structure and the specific context in which it is used. For instance, in reduction reactions, the nitro group undergoes a series of electron transfer steps leading to the formation of an amino group. In substitution reactions, the trifluoromethoxy group can be displaced by nucleophiles through a nucleophilic aromatic substitution mechanism .
Comparison with Similar Compounds
2-Nitro-5-(trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde: Contains a hydroxyl group instead of a nitro group.
2-Fluoro-5-nitrobenzaldehyde: Contains a fluoro group instead of a trifluoromethoxy group.
Uniqueness: 2-Nitro-5-(trifluoromethoxy)benzaldehyde is unique due to the presence of both a nitro group and a trifluoromethoxy group, which impart distinct electronic and steric properties. These features make it a valuable building block in organic synthesis and a versatile compound for various applications .
Properties
IUPAC Name |
2-nitro-5-(trifluoromethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c9-8(10,11)16-6-1-2-7(12(14)15)5(3-6)4-13/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDBSQIAQJAMDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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